molecular formula C21H26N2O2 B5515142 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzoyl)piperazine

Cat. No. B5515142
M. Wt: 338.4 g/mol
InChI Key: IZYNEXPVYDPHQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzoyl)piperazine and similar compounds often involves multi-step reactions, including alkylation, condensation, and reduction processes. For example, some derivatives have been synthesized through reactions involving piperazine and chloromethyl-oxadiazole or nitrobenzene derivatives, leading to compounds with specific functional groups and structural motifs (Wang et al., 2004). These syntheses highlight the versatility of piperazine as a scaffold for constructing complex molecules with desired chemical properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their piperazine core, which can adopt various conformations depending on the substituents attached to it. X-ray diffraction studies and spectral characterization, such as NMR and IR spectroscopy, provide insights into the conformation, bonding, and overall geometry of these molecules. For instance, certain derivatives exhibit weak intramolecular interactions and specific conformational features that influence their chemical behavior and interaction with biological targets (Dega-Szafran et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, reflecting their chemical properties and reactivity. These reactions include hydrogen bonding, substitution reactions, and the formation of complexes with other molecules. The presence of functional groups, such as ethoxybenzoyl, influences the compound's reactivity and its ability to form specific types of chemical bonds and interactions (Faizi et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents on the piperazine ring. Studies focusing on the crystal structure and intermolecular interactions reveal how these properties can vary among closely related compounds (Mahesha et al., 2019).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives, some of which incorporate piperazine elements, have shown good to moderate activities against various microorganisms, highlighting the potential of piperazine structures in developing new antimicrobial agents (Bektaş et al., 2010).

Structural and Material Studies

The structural characterization of piperazine compounds, such as the complex formation with p-hydroxybenzoic acid, provides insights into their potential applications in material science. X-ray, NMR, and DFT studies offer detailed understanding of molecular interactions, which could be pivotal for designing materials with desired properties (Dega‐Szafran et al., 2006).

Biological Evaluation for Therapeutic Applications

Piperazine derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone, for example, were screened for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Chromatographic Applications

The synthesis of chiral piperazine derivatives has revealed their potential applications in chromatography. Their enantioselective separation on cellulose and amylose stationary phases demonstrates the utility of these compounds in analytical chemistry, particularly in the resolution of enantiomers (Chilmonczyk et al., 2005).

Antibacterial and Antifungal Properties

Further investigations into piperazine derivatives have identified their potent antibacterial and antifungal properties. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited significant inhibition of bacterial biofilm formation and MurB enzyme, indicating their potential in combating bacterial resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-25-19-10-8-18(9-11-19)21(24)23-14-12-22(13-15-23)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYNEXPVYDPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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